Methanetricarbonitrile

Description

Nomenclature and Chemical Identity in Advanced Research Contexts

In advanced research, precise identification is crucial. The compound is formally named methanetricarbonitrile according to IUPAC nomenclature. nih.govchemspider.com Its chemical identity is defined by a set of unique identifiers and properties that are critical for its use in research and synthesis.

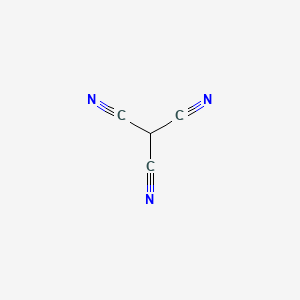

This compound is recognized as one of the strongest carbon acids. wikipedia.org Its high acidity is a key feature in research contexts, with an estimated pKa of -5.1 in water. wikipedia.org The molecule's structure consists of a central carbon atom bonded to one hydrogen and three nitrile groups. lookchem.com

Below is a table detailing the key chemical identity and computed properties of this compound.

| Identifier / Property | Value |

| IUPAC Name | This compound |

| Common Names | Cyanoform, Tricyanomethane |

| CAS Number | 454-50-2 |

| Chemical Formula | C₄HN₃ |

| Molar Mass | 91.073 g·mol⁻¹ |

| Canonical SMILES | C(#N)C(C#N)C#N |

| InChIKey | HFWIMJHBCIGYFH-UHFFFAOYSA-N |

| Acidity (pKa in water, est.) | -5.1 |

| Hydrogen Bond Acceptor Count | 3 |

| Complexity | 151 |

Data sourced from multiple chemical databases. wikipedia.orgnih.govlookchem.com

Historical Evolution of this compound Research

The pursuit of isolating this compound is a notable chapter in chemical history. For many years, the free acid, cyanoform, remained elusive to researchers, even though its corresponding salts, the tricyanomethanides, were readily synthesized and studied. wikipedia.org

An early attempt to produce the compound was documented in 1896 when H. Schmidtmann treated sodium tricyanomethanide with sulfuric acid. wikipedia.org However, the results of this experiment were inconclusive, failing to yield the pure acid. wikipedia.org Subsequent attempts over the next century were similarly unsuccessful, leading to the belief that the compound was simply too unstable to exist in a pure form at room temperature. wikipedia.org

A significant breakthrough occurred in September 2015 when a team of scientists at Ludwig Maximilian University of Munich successfully isolated and characterized pure this compound. wikipedia.org Their research revealed that the compound is a colorless liquid that is stable only at temperatures below -40°C, decomposing above this temperature. wikipedia.org This discovery corrected the long-held assumption about its stability and finally confirmed its existence as a distinct chemical entity. wikipedia.org

Significance and Research Trajectories in Modern Chemistry

The significance of this compound in modern chemistry stems primarily from its high reactivity and its status as a potent carbon acid. Its unique electronic structure, with three electron-withdrawing cyano groups, makes it a valuable reagent and building block in specialized areas of synthesis.

Current research trajectories focus on several key areas:

Synthesis of Complex Molecules: The high reactivity of this compound and its salts makes them useful in creating complex organic molecules. cymitquimica.comontosight.ai The tricyanomethanide anion can be incorporated into larger structures to produce materials with specific electronic or physical properties.

Energetic Materials: The high nitrogen content and energy density of cyanocarbons have led to studies exploring this compound and its derivatives as components of energetic materials. ontosight.ai

Development of Safer Methods: A major challenge remains the instability of the free acid. ontosight.ai Ongoing research aims to develop new, safer, and more efficient methods for its synthesis, handling, and storage, which would broaden its applicability in various chemical fields. ontosight.ai

Fundamental Reactivity Studies: As a fundamental cyanocarbon, it serves as a model for studying the chemistry of highly functionalized small molecules. The reaction of its salts with reagents like HCl gas can yield other complex molecules such as 1-chloro-1-amino-2,2-dicyanoethylene, demonstrating its utility in generating novel chemical structures. wikipedia.org

Properties

IUPAC Name |

methanetricarbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4HN3/c5-1-4(2-6)3-7/h4H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFWIMJHBCIGYFH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#N)C(C#N)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH(CN)3, C4HN3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Record name | cyanoform | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Cyanoform | |

| Description | Chemical information link to Wikipedia. | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20411917 | |

| Record name | Methanetricarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20411917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

91.07 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

454-50-2 | |

| Record name | Tricyanomethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=454-50-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methanetricarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20411917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Transformations

Routes to Methanetricarbonitrile Synthesis

The successful isolation of this compound hinges on the final protonation step of its corresponding anion under strictly controlled, anhydrous conditions.

This compound is one of the strongest known carbon acids, with an estimated pKa of -5.1 in water. wikipedia.org This high acidity means its conjugate base, the tricyanomethanide anion ([C(CN)₃]⁻), is exceptionally stable and readily formed. Consequently, the formation of the neutral acid is best described as a proton transfer reaction where a proton source donates a proton to the tricyanomethanide anion.

For a long time, attempts to achieve this protonation were unsuccessful. For instance, reacting sodium tricyanomethanide with sulfuric acid in an aqueous solution does not yield the free acid but results in the formation of other compounds, such as (Z)-3-amino-2-cyano-3-hydroxyacrylamide, depending on the specific conditions. wikipedia.org

The first successful isolation, reported in 2015 by a team at Ludwig Maximilian University of Munich, was achieved through the reaction of calcium tricyanomethanide with anhydrous hydrogen fluoride (B91410) at temperatures of -50°C. chemistryviews.org The mechanism is a direct, albeit challenging, acid-base reaction:

Ca[C(CN)₃]₂ + 2HF → 2HC(CN)₃ + CaF₂

The key to this success was the use of a very strong acid (HF) that also served as the solvent, coupled with the complete exclusion of water and maintenance of very low temperatures to prevent decomposition of the product. chemistryviews.org

Cyanogen (B1215507) halides, particularly cyanogen chloride (NCCl), are potent cyanating agents used in the synthesis of nitriles. While not directly reported for the final step to create this compound, this method is fundamental to producing its most important precursor, malononitrile (B47326) (CH₂(CN)₂). wikipedia.org

The most common industrial production of malononitrile involves the gas-phase reaction of acetonitrile (B52724) (CH₃CN) with cyanogen chloride at high temperatures. wikipedia.orgorgsyn.org

CH₃CN + NCCl → CH₂(CN)₂ + HCl

This reaction demonstrates the principle of building up poly-cyanated methanes through the electrophilic addition of a cyano group from a cyanogen halide, accompanied by the elimination of a hydrogen halide.

The synthesis of this compound is intrinsically tied to its precursors. The most crucial precursor is malononitrile, from which the tricyanomethanide salt can be conceptually derived. Malononitrile itself can be synthesized through several methods, most notably the dehydration of cyanoacetamide. This process often uses dehydrating agents like phosphorus oxychloride (POCl₃) or a mixture of POCl₃ and solid phosgene. orgsyn.orggoogle.com

| Starting Material | Reagents | Reaction Type | Reference |

|---|---|---|---|

| Acetonitrile | Cyanogen Chloride (NCCl) | Gas-phase cyanation | wikipedia.org |

| Cyanoacetamide | Phosphorus Oxychloride (POCl₃) | Dehydration | orgsyn.org |

| Cyanoacetamide | POCl₃, Solid Phosgene | Dehydration | google.com |

| Methyl/Ethyl Cyanoacetate | Ammonia (NH₃) | Amination followed by dehydration | google.com |

Once the tricyanomethanide anion is formed and isolated as a stable salt (e.g., calcium or sodium salt), it serves as the immediate precursor for the final protonation step to yield this compound. wikipedia.orgchemistryviews.org

Derivatization and Functionalization Strategies

The high reactivity of this compound and its precursors allows for various derivatization and functionalization reactions, leading to a range of complex molecules.

True substituted this compound analogs, with the structure R-C(CN)₃, are not widely reported, likely due to the same stability challenges that plagued the synthesis of the parent compound. However, a vast chemistry exists for substituted derivatives of its precursor, malononitrile.

The most prominent reaction is the Knoevenagel condensation, where malononitrile reacts with aldehydes or ketones, catalyzed by a weak base, to form ylidene-malononitriles. nih.govajrconline.org These compounds, with the general structure R₁R₂C=C(CN)₂, are important building blocks in organic synthesis. researchgate.net Microwave-assisted synthesis has proven to be an efficient method for producing these derivatives. nih.gov

| Aldehyde Reactant | Catalyst | Conditions | Product | Reference |

|---|---|---|---|---|

| 4-Hexyloxybenzaldehyde | Ammonium Acetate | Microwave (320W, 20-50s) | 4-Hexyloxybenzylidenemalononitrile | nih.gov |

| Various Aromatic Aldehydes | Ammonium Acetate | Microwave Irradiation | Arylidenemalononitrile derivatives | ajrconline.org |

| Various Aldehydes/Ketones | KOH or NaOH | Ethanol/Aqueous Media (50-60°C) | Substituted Olefins | ajrconline.org |

The tricyanomethanide anion can be functionalized to form derivatives of dicyano ketene (B1206846). A notable reaction involves treating sodium tricyanomethanide, dissolved in tetrahydrofuran (B95107) (THF), with hydrogen chloride (HCl) gas. This reaction does not produce the free acid but instead yields 1-chloro-1-amino-2,2-dicyanoethylene and its tautomer. wikipedia.org This transformation demonstrates a pathway to convert the tricyanide core into a functionalized dicyano-substituted alkene, a structure related to dicyano ketene aminals.

Molecular and Electronic Structure Determinations

Theoretical and computational studies have been instrumental in predicting the three-dimensional structure of this compound. The molecule consists of a central carbon atom bonded to one hydrogen atom and three nitrile (-C≡N) groups.

Early predictions and subsequent advanced computational analyses confirm that this compound possesses C₃ᵥ symmetry. researchgate.net This molecular geometry is characterized by a pyramidal arrangement of the three cyano groups around the central carbon-hydrogen bond axis. The central carbon atom can be described as having a tetrahedral geometry, consistent with VSEPR theory for a central atom with four bonding regions. youtube.compressbooks.pubyoutube.comyoutube.com

Quantum chemical calculations have provided precise values for the molecule's geometric parameters. A study employing density functional theory (DFT) at the PBE1PBE/6-311G(3df,3dp) level of theory reported the following bond lengths:

C-H: 109.8 pm

C-C: 146.7 pm

C≡N: 114.7 pm researchgate.net

Another computational investigation using DFT (B3LYP/6-311++G) and Møller–Plesset perturbation theory (MP2/6-311++G ) has also been conducted to analyze the molecule's structure and stability. nih.gov These theoretical models are crucial as pure cyanoform is unstable above -40 °C, making experimental structural determination challenging. researchgate.netwikipedia.org The calculations confirm the non-planar, C₃ᵥ symmetric structure as the stable conformation of the molecule. researchgate.netnih.gov

Table 1: Predicted Bond Lengths for this compound This table is interactive. Click on the headers to sort the data.

| Bond | Method | Predicted Length (pm) | Source |

|---|---|---|---|

| C-H | PBE1PBE/6-311G(3df,3dp) | 109.8 | researchgate.net |

| C-C | PBE1PBE/6-311G(3df,3dp) | 146.7 | researchgate.net |

| C≡N | PBE1PBE/6-311G(3df,3dp) | 114.7 | researchgate.net |

Vibrational Spectroscopy Studies

Vibrational spectroscopy, including both infrared (IR) and Raman techniques, provides a "molecular fingerprint" that is unique to a compound's structure and bonding. canterbury.ac.nz These methods have been applied to this compound to characterize its vibrational modes.

Experimental infrared spectroscopy has been used to characterize this compound. researchgate.net The IR spectrum provides information about vibrational modes that induce a change in the molecule's dipole moment. For this compound, the most characteristic vibrations involve the stretching of the C-H and C≡N bonds. The nitrile group (C≡N) typically exhibits a strong, sharp absorption band in the 2200-2300 cm⁻¹ region of the IR spectrum. researchgate.net The experimental IR spectrum of this compound confirms the structure predicted by theoretical calculations. researchgate.net

Raman spectroscopy, which detects vibrational modes that cause a change in the polarizability of the molecule, has also been employed to study this compound. researchgate.netnih.gov This technique is particularly sensitive to the symmetric vibrations of the molecule and is complementary to IR spectroscopy. The symmetric stretching of the three C≡N groups is expected to be a prominent feature in the Raman spectrum. researchgate.net Computational studies have been performed to predict the Raman spectrum, showing good agreement with experimental findings and aiding in the assignment of the observed vibrational bands. researchgate.netnih.gov

A molecule with N atoms has 3N-6 normal modes of vibration (or 3N-5 for linear molecules). arxiv.org For this compound (C₄HN₃, N=8), there are 3(8) - 6 = 18 normal vibrational modes. These modes can be classified based on the molecule's C₃ᵥ point group symmetry into A₁ (symmetric), A₂ (asymmetric), and E (doubly degenerate) modes.

A₁ modes : These vibrations are symmetric with respect to the principal C₃ axis and are active in both IR and Raman spectroscopy.

E modes : These vibrations are degenerate and are also active in both IR and Raman spectroscopy.

A₂ modes : These vibrations are typically silent in both IR and Raman spectra.

Vibrational assignments correlate the experimentally observed frequencies with specific atomic motions (normal modes). For this compound, key assignments include:

C-H stretch : Typically observed in the 2900-3100 cm⁻¹ region.

C≡N stretches : Found in the 2200-2300 cm⁻¹ range. Due to the C₃ᵥ symmetry, these split into a symmetric (A₁) and an asymmetric (E) mode.

C-C stretches : Occur at lower frequencies and also split into A₁ and E modes.

Bending modes : These include C-C-N bends and C-C-H bends, which appear at the lower end of the mid-IR spectrum.

The comparison between experimental spectra and quantum-chemical calculations has been crucial for the definitive assignment of these normal modes. researchgate.net

Computational chemistry provides powerful tools for predicting and interpreting vibrational spectra. canterbury.ac.nzchimia.ch For this compound, several theoretical studies have been conducted to calculate its vibrational frequencies and compare them with experimental data. researchgate.netnih.gov

Methods such as Density Functional Theory (DFT) and Møller–Plesset (MP2) perturbation theory are commonly used. nih.gov One study utilized the B3LYP functional with the 6-311++G** basis set to calculate the Raman spectrum of cyanoform. researchgate.netnih.gov Another employed the PBE1PBE functional with the 6-311G(3df,3dp) basis set to calculate frequencies that were then compared with experimental IR and Raman spectra. researchgate.net

These computational approaches allow for the visualization of the atomic motions associated with each vibrational mode, which is essential for accurate assignments. The calculated frequencies are often scaled by an empirical factor to better match experimental values, accounting for anharmonicity and limitations in the theoretical model. nih.gov The strong correlation between the computed and experimental spectra provides high confidence in the structural and vibrational analysis of this compound. researchgate.netnih.gov

Table 2: Calculated Raman Frequencies for Key Vibrational Modes of this compound This interactive table presents a selection of calculated vibrational frequencies. Data is based on computational studies.

| Vibrational Mode | Symmetry | Calculated Frequency (cm⁻¹) (B3LYP/6-311++G**) | Source |

|---|---|---|---|

| C≡N stretch | A₁ | (Not specified in abstract) | researchgate.netnih.gov |

| C≡N stretch | E | (Not specified in abstract) | researchgate.netnih.gov |

| C-H stretch | A₁ | (Not specified in abstract) | researchgate.netnih.gov |

| C-C stretch | A₁ | (Not specified in abstract) | researchgate.netnih.gov |

| C-C stretch | E | (Not specified in abstract) | researchgate.netnih.gov |

Note: Specific frequency values from the computational study were presented in a figure in the source and are described qualitatively in the text. The study confirms good agreement with experimental spectra. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. However, the inherent instability of pure this compound at ambient temperature presents significant challenges for its analysis, often requiring specialized conditions. d-nb.info

The ¹H NMR spectrum of this compound is expected to be simple, showing a single signal for the lone methine proton. However, the compound's tendency to undergo rapid decomposition in solution at room temperature results in extremely broad signals, making standard analysis difficult. d-nb.info While it has been reported that sharp NMR signals can be obtained at very low temperatures (e.g., -70°C), specific chemical shift data for the proton in neutral this compound under these conditions are not detailed in the available literature. d-nb.info The instability is a critical feature of the compound, influencing the methods required for its characterization. nih.govd-nb.info

The proton-decoupled ¹³C NMR spectrum of this compound provides insight into its carbon framework, which consists of a central methine carbon and three equivalent nitrile carbons. Due to the molecule's symmetry, two distinct signals are expected. Research has identified the chemical shifts for these carbons, although values may vary depending on the sample's state (neutral compound vs. its anion). For the neutral molecule, the central carbon and the nitrile carbons have been reported with distinct chemical shifts. thieme-connect.de In the case of the tricyanomethanide anion, [C(CN)₃]⁻, these values can differ due to the change in the electronic environment around the central carbon. core.ac.uk

| Species | Carbon Atom | Chemical Shift (δ) in ppm | Reference |

|---|---|---|---|

| This compound (HC(CN)₃) | Central Methine (CH) | 15.2 | thieme-connect.de |

| Nitrile (CN) | 112.9 | thieme-connect.de | |

| Tricyanomethanide ([C(CN)₃]⁻) in an ionic liquid | Central Carbon (C⁻) | 69.6 | core.ac.uk |

| Nitrile (CN) | 166.4 | core.ac.uk |

Mass Spectrometry Investigations

Mass spectrometry is employed to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. The molecular weight of this compound is 91.07 g/mol . nih.gov In a mass spectrum, this would correspond to the molecular ion peak [M]⁺ at an m/z (mass-to-charge ratio) of approximately 91.

Upon ionization, the molecule can fragment in predictable ways. Common fragmentation pathways for nitriles include the loss of a cyanide radical (•CN) or a molecule of hydrogen cyanide (HCN). The primary fragments expected for this compound are summarized in the table below.

| Fragment Ion | Formula | Mass of Lost Neutral | Expected m/z |

|---|---|---|---|

| Molecular Ion | [HC(CN)₃]⁺ | - | 91 |

| Loss of H | [C(CN)₃]⁺ | 1 | 90 |

| Loss of CN | [HC(CN)₂]⁺ | 26 | 65 |

| Loss of HCN | [C(CN)₂]⁺ | 27 | 64 |

X-ray Diffraction (XRD) and Crystallographic Analysis

While the instability of neutral this compound complicates its isolation as a solid for X-ray diffraction, the crystal structures of its salts and complexes are well-studied. These studies provide precise information on bond lengths, bond angles, and the packing of ions and molecules in the solid state.

The tricyanomethanide anion, [C(CN)₃]⁻, forms stable salts with various metal cations. An exemplary case is silver(I) tricyanomethanide, Ag[C(CN)₃]. Its crystal structure has been determined using X-ray diffraction, revealing a molecular framework where honeycomb-like layers of the compound expand in two directions under hydrostatic compression, a phenomenon known as negative area compressibility. rsc.org The crystallographic data provide a detailed picture of the solid-state architecture of this salt.

| Parameter | Value | Reference |

|---|---|---|

| Chemical Formula | C₄AgN₃ | rsc.orgchemspider.com |

| Crystal System | Monoclinic | rsc.org |

| Space Group | P2₁/c | rsc.org |

| Unit Cell Dimensions | a = 6.9482(6) Å | rsc.org |

| b = 11.2335(9) Å | ||

| c = 6.4678(6) Å | ||

| Unit Cell Angles | α = 90° | rsc.org |

| β = 104.991(3)° | ||

| γ = 90° | ||

| Volume (V) | 488.24(7) ų | rsc.org |

Electron Microscopy for Morphological and Nanostructural Analysis

Electron microscopy techniques, such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), are powerful tools for analyzing the surface morphology and internal nanostructure of materials. These methods are most commonly applied to solid materials, thin films, or nanomaterials. For small, soluble organic molecules like this compound, electron microscopy is not a standard characterization technique. A review of the scientific literature indicates that this method has not been significantly applied to study the morphology or nanostructure of this compound itself.

Advanced Structural Elucidation and Spectroscopic Characterization

In a hypothetical SEM analysis, a beam of focused electrons would scan the surface of a properly prepared sample. The interactions between the electrons and the sample's atoms would generate various signals, including secondary electrons, backscattered electrons, and X-rays. These signals are then collected by detectors to form an image that reveals details about the sample's surface features, such as texture, crystal shape, and size distribution. For instance, if this compound were to be co-crystallized with another molecule to enhance its stability, SEM could be employed to examine the morphology of the resulting crystals.

Transmission Electron Microscopy (TEM) and its high-resolution variant (HRTEM) are indispensable tools for obtaining detailed information about the internal structure, crystallinity, and lattice arrangement of materials at the atomic scale. As with SEM, specific TEM or HRTEM studies on this compound have not been reported in scientific literature. The challenges associated with preparing an electron-transparent thin film of such an unstable and volatile compound are considerable.

Theoretically, if a sample of this compound or a stable derivative could be prepared for TEM analysis, a high-energy electron beam would be transmitted through the ultra-thin specimen. The resulting diffraction pattern and image, formed by the transmitted electrons, could provide invaluable insights. HRTEM, in particular, has the capability to resolve individual atoms and atomic columns, which would allow for the direct visualization of the crystal lattice of a stabilized form of this compound. This could confirm the arrangement of the molecules in the solid state and provide evidence for any specific intermolecular interactions. The technique has been widely used to study the microstructure of various organic and inorganic materials, including those containing nitrile groups. wiley.comquora.com

Data Tables

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | This compound | nih.gov |

| Other Names | Cyanoform, Tricyanomethane | wikipedia.orgnih.gov |

| CAS Number | 454-50-2 | wikipedia.org |

| Chemical Formula | HC(CN)₃ | wikipedia.org |

| Molecular Weight | 91.07 g/mol | nih.gov |

| Appearance | Colorless liquid | wikipedia.org |

| Boiling Point | Decomposes at -40 °C | wikipedia.org |

| Acidity (pKa) | -5.1 (estimated in water), 5.1 (measured in acetonitrile) | wikipedia.org |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Observed Features | Reference |

| Microwave Spectroscopy | The compound has been identified in the vapor phase at very low pressure. | nih.gov |

| Infrared (IR) Spectroscopy | The presence of the C≡N triple bond would result in a characteristic sharp absorption band. While specific data for the free acid is scarce, related nitrile compounds show this band in the region of 2220-2260 cm⁻¹. | pku.edu.cn |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H NMR would show a single peak for the acidic proton. ¹³C NMR would show distinct signals for the central carbon and the nitrile carbons. Theoretical calculations can help in assigning these signals. | nih.govmdpi.com |

| Mass Spectrometry | The molecular ion peak would be observed at m/z = 91. Fragmentation patterns would involve the loss of cyanide radicals. | nih.gov |

Theoretical and Computational Chemistry Studies of Methanetricarbonitrile

Electronic Structure Theory Applications

Electronic structure theory is fundamental to understanding the intrinsic properties of a molecule. Through sophisticated quantum mechanical calculations, it is possible to predict molecular geometries, energies, and the distribution of electrons, which collectively dictate the molecule's chemical character.

Ab initio and Density Functional Theory (DFT) are powerful computational methods used to obtain highly accurate information about molecular structures, vibrational frequencies, and thermodynamic properties. scispace.comnih.gov DFT methods, in particular, have become a staple in computational chemistry for their balance of accuracy and computational cost. nih.gov These calculations typically involve optimizing the molecular geometry to find the lowest energy conformation and then computing various properties at that equilibrium structure. nih.gov For methanetricarbonitrile, computational methods are essential for predicting its properties, some of which are available through databases like PubChem. nih.gov

Table 1: Computed Properties of this compound This table is interactive. Click on the headers to sort the data.

| Property Name | Value | Reference |

|---|---|---|

| Molecular Weight | 91.07 g/mol | nih.gov |

| Exact Mass | 91.017047045 Da | nih.gov |

| XLogP3-AA | -0.1 | nih.gov |

| Hydrogen Bond Donor Count | 1 | nih.gov |

| Hydrogen Bond Acceptor Count | 3 | nih.gov |

| Rotatable Bond Count | 0 | nih.gov |

| Complexity | 151 | nih.gov |

| Covalently-Bonded Unit Count | 1 | nih.gov |

| Isotope Atom Count | 0 | nih.gov |

Data sourced from PubChem, computed by various versions of their computational pipeline. nih.gov

The general workflow for these calculations involves selecting a theoretical model (e.g., the B3LYP functional in DFT) and a basis set (e.g., 6-311++G(d,p)), which describes the atomic orbitals. nih.gov The accuracy of the results is highly dependent on the chosen level of theory and basis set. nih.gov

Molecular Orbital (MO) theory provides a delocalized picture of electron distribution and is crucial for understanding a molecule's reactivity and electronic transitions. Key aspects of this analysis include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of chemical reactivity and kinetic stability. researchgate.netaimspress.comnih.gov

For this compound, the three powerful electron-withdrawing cyano (-C≡N) groups are expected to significantly lower the energy of the LUMO, making the molecule a strong electron acceptor. Furthermore, these groups create a region of positive electrostatic potential, known as a π-hole, on the exterior of the molecule. When multiple cyano groups are present, their individual π-holes can merge into a larger, more intense positive region, enhancing the molecule's Lewis acidity. nih.gov

Natural Bond Orbital (NBO) analysis is another powerful tool that translates the complex, delocalized molecular orbitals from a DFT calculation into a more intuitive, localized bonding picture that aligns with Lewis structures. wikipedia.orgfaccts.de NBO analysis can quantify bond polarization, hybridization, and the stabilization energy associated with delocalization effects, such as hyperconjugation, which arise from interactions between occupied (donor) and unoccupied (acceptor) orbitals. wisc.eduresearchgate.net For this compound, an NBO analysis would reveal the significant polarization of the C-C and C-H bonds and quantify the delocalization of electron density from the C-H bond into the antibonding orbitals of the cyano groups.

Table 2: Insights from Conceptual Electronic Structure Analyses

| Analysis Type | Key Information Revealed | Relevance to this compound |

|---|---|---|

| HOMO Analysis | Energy and location of the highest energy electrons; indicates sites for electrophilic attack. researchgate.net | The HOMO would likely be associated with the C-H bond or the lone pairs of the nitrogen atoms. |

| LUMO Analysis | Energy and location of the lowest energy empty orbital; indicates sites for nucleophilic attack. researchgate.net | The LUMO is expected to be delocalized over the three cyano groups, making the central carbon and the cyano carbons susceptible to nucleophilic attack. |

| Molecular Electrostatic Potential (MEP) | Maps the electrostatic potential onto the electron density surface, identifying electron-rich (negative) and electron-poor (positive) regions. nih.gov | The MEP would show highly negative potential around the nitrogen atoms and a significantly positive potential around the methine proton and the central carbon region due to the π-holes. nih.gov |

| Natural Bond Orbital (NBO) Analysis | Provides details on charge distribution, bond type (hybridization, polarization), and stabilizing donor-acceptor interactions (hyperconjugation). wikipedia.orgfaccts.de | NBO would quantify the high s-character of the C-H bond, the polarization towards the cyano groups, and the strong stabilization from hyperconjugative interactions. |

Computational Studies of Reactivity and Mechanisms

Computational chemistry is instrumental in mapping out the pathways of chemical reactions, identifying transient intermediates, and calculating the energy barriers that control reaction rates.

Simulating a reaction mechanism involves identifying all relevant stationary points on the potential energy surface, including reactants, products, intermediates, and, crucially, the transition states that connect them. github.com The energy difference between the reactants and the transition state is the activation energy, which is a key determinant of the reaction kinetics.

This compound is known to be unstable in the presence of water, and its reaction with reagents like HCl leads to complex products. wikipedia.org For example, the reaction with sodium tricyanomethanide and HCl gas in THF is reported to yield 1-chloro-1-amino-2,2-dicyanoethylene. wikipedia.org A computational study of such a reaction would proceed as follows:

Geometry Optimization: The 3D structures of reactants, intermediates, transition states, and products are optimized using a suitable DFT method.

Frequency Calculations: These are performed to confirm the nature of the stationary points. Reactants and products have all real vibrational frequencies, while a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Energy Profile Construction: The relative energies of all species are plotted to create a reaction energy profile, which visually represents the energy landscape of the transformation.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation can be performed to confirm that a given transition state correctly connects the intended reactants and products.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a "movie" of molecular behavior. youtube.com Unlike quantum chemical calculations that focus on static structures, MD provides insights into the dynamic evolution of a system, governed by a force field that approximates the inter- and intramolecular forces. mdpi.comyoutube.com

An MD simulation of this compound could be used to study several phenomena:

Liquid State Properties: Simulating a box of this compound molecules in the liquid phase would allow for the calculation of bulk properties like density, viscosity, and diffusion coefficients.

Solvation Structure: Placing a single this compound molecule in a box of solvent (e.g., water or acetonitrile) and running an MD simulation would reveal the structure of the solvation shell around it, showing the preferred orientation and distance of solvent molecules.

Conformational Dynamics: Although this compound is a small molecule, MD can be used to study the dynamics of its interactions with larger host molecules or surfaces. nih.gov

The general procedure for an MD simulation involves defining an initial state (positions and velocities of all atoms), and then numerically solving Newton's equations of motion in small time steps (on the order of femtoseconds) for a duration that can range from nanoseconds to microseconds. youtube.com Analysis of the resulting trajectory provides statistical averages of various properties. youtube.com

Analysis of Intermolecular Interactions

The way molecules interact with each other governs physical properties like boiling point and solubility, as well as recognition processes in biological and materials science systems. nih.gov The unique electronic structure of this compound, with its three cyano groups, leads to distinctive and strong intermolecular interactions.

Computational studies on molecules containing multiple cyano groups have shown that these substituents are highly effective at creating regions of positive electrostatic potential, or π-holes. nih.gov In this compound, the three cyano groups work cooperatively to form an intense positive region around the central part of the molecule. This makes this compound a potent Lewis acid, capable of engaging in strong noncovalent interactions with Lewis bases (electron donors). nih.gov

The primary interactions involving the cyano groups are:

Hydrogen Bonding: The nitrogen atoms of the cyano groups, with their lone pairs of electrons, can act as hydrogen bond acceptors.

Tetrel Bonding: This is a noncovalent interaction where the electrophilic region (the π-hole) around the carbon atom of the cyano group interacts with a nucleophile. nih.gov This type of interaction is significant for poly-cyano compounds.

Computational methods like the Quantum Theory of Atoms in Molecules (QTAIM) and NBO analysis are used to characterize and quantify these weak interactions. mdpi.com QTAIM can identify bond paths between interacting atoms and determine the interaction energy, while NBO analysis can reveal the charge transfer associated with the interaction. mdpi.com

Table 3: Compound Names Mentioned in the Article

| Compound Name | Chemical Formula |

|---|---|

| This compound (Cyanoform) | HC(CN)₃ |

| 1-chloro-1-amino-2,2-dicyanoethylene | C₄H₂ClN₃ |

| Water | H₂O |

| Hydrogen Chloride | HCl |

| Acetonitrile (B52724) | CH₃CN |

Characterization of Hydrogen Bonding and Non-Covalent Interactions

Theoretical and computational chemistry provides a powerful lens for understanding the intricate network of non-covalent interactions that govern the behavior of molecules like this compound, also known as cyanoform. wikipedia.org While specific experimental studies on the hydrogen bonding of this compound are not extensively documented, computational methods allow for the prediction and characterization of these interactions.

The this compound molecule, with its central methine (C-H) group and three electron-withdrawing cyano (-C≡N) groups, can participate in a variety of non-covalent interactions. The nitrogen atoms of the cyano groups possess lone pairs of electrons, making them potential hydrogen bond acceptors. The methine hydrogen, activated by the three adjacent cyano groups, can act as a weak hydrogen bond donor.

Computational studies on related nitrile-containing molecules have established that the nitrogen atom of the cyano group readily participates in hydrogen bonding. researchgate.netresearchgate.net These interactions are crucial in determining the supramolecular chemistry and crystal packing of such compounds. In the case of this compound, it can form hydrogen bonds with various donor molecules. For instance, in the presence of water, a prevalent solvent, hydrogen bonds of the type C-H···OH₂ and N···H-OH are expected.

Furthermore, the possibility of C-H···N hydrogen bonds, both intramolecularly and intermolecularly, is a key feature. While intramolecular C-H···N interactions would be sterically constrained, intermolecular C-H···N hydrogen bonds could play a significant role in the condensed phase, leading to the formation of dimers or larger aggregates. The strength of these hydrogen bonds is influenced by the geometry of the interaction, including the distance between the donor and acceptor atoms and the angle of the hydrogen bond. acs.orgnih.gov

To illustrate the potential hydrogen bonding capabilities of this compound, a hypothetical data table based on ab initio calculations for similar systems is presented below. These values represent typical interaction energies and geometries for hydrogen bonds involving nitrile groups.

| Hydrogen Bond Type | Donor | Acceptor | Interaction Energy (kcal/mol) | H···A Distance (Å) | D-H···A Angle (°) |

| C-H···N | This compound | This compound | -1.5 to -3.0 | 2.2 to 2.5 | 140 to 170 |

| N···H-O | This compound | Water | -3.0 to -5.0 | 1.9 to 2.2 | 150 to 180 |

| N···H-N | This compound | Ammonia | -2.5 to -4.5 | 2.0 to 2.3 | 150 to 180 |

This table is illustrative and based on computational studies of analogous systems.

Group Theoretical Analysis of Molecular Vibrations

The vibrational modes of a molecule are intimately related to its symmetry. Group theory provides a systematic framework for understanding and classifying these vibrations. horiba.com this compound (HC(CN)₃) possesses a C₃ᵥ point group symmetry, assuming a staggered conformation of the cyano groups relative to the C-H bond. philstat.orgnumberanalytics.com This point group is characterized by a principal C₃ rotation axis and three vertical mirror planes (σᵥ).

A molecule with N atoms has 3N degrees of freedom. For a non-linear molecule like this compound (N=8), there are 3N - 6 = 18 fundamental vibrational modes. philstat.orgyoutube.com These vibrational modes can be classified according to the irreducible representations of the C₃ᵥ point group.

The character table for the C₃ᵥ point group is essential for this analysis. By applying the principles of group theory, the total reducible representation (Γ) for all degrees of freedom can be determined and subsequently reduced to its constituent irreducible representations. jacobs-university.de

The reduction of the total representation for this compound yields the following symmetries for its fundamental vibrations:

Γvib = 5A₁ + A₂ + 6E

The A₁ and E modes are both infrared (IR) and Raman active, while the A₂ mode is silent in both IR and Raman spectroscopy. The A₁ modes are totally symmetric vibrations, meaning the molecule's symmetry is preserved during these vibrations. The E modes are doubly degenerate, meaning there are two distinct vibrations with the same frequency.

The vibrational spectrum of this compound is therefore predicted to exhibit a number of distinct bands corresponding to these symmetry-allowed modes. The A₁ vibrations will be polarized in the Raman spectrum, while the E modes will be depolarized.

A summary of the group theoretical analysis for the vibrational modes of this compound is presented in the table below.

| Irreducible Representation | Number of Vibrational Modes | IR Activity | Raman Activity | Polarization |

| A₁ | 5 | Active | Active | Polarized |

| A₂ | 1 | Inactive | Inactive | - |

| E | 6 (doubly degenerate) | Active | Active | Depolarized |

This analysis provides a foundational understanding of the expected vibrational spectra of this compound, which is invaluable for the interpretation of experimental spectroscopic data.

Coordination Chemistry and Ligand Properties of Methanetricarbonitrile Anion

Methanetricarbonitrile as a Ligand (Tricyanomethide, TCM)

The tricyanomethanide anion is a versatile ligand in the construction of coordination polymers and metal-organic frameworks (MOFs). Its ability to adopt various coordination modes is a key factor in the structural diversity of its complexes.

Coordination Modes and Bonding Characterization

The tricyanomethanide anion can coordinate to metal centers in several ways, primarily through the nitrogen atoms of its three cyano groups. The most common coordination modes observed are:

Terminal Monodentate: In this mode, only one of the three nitrogen atoms of the TCM anion coordinates to a single metal center.

Bridging (μ): The TCM anion can bridge two or more metal centers, leading to the formation of extended one-, two-, or three-dimensional structures. Common bridging modes include:

μ-1,5-TCM: This mode involves two nitrogen atoms of the TCM anion coordinating to two different metal centers.

μ₂ and μ₃: In lanthanide complexes, for instance, µ₂ and µ₃ bridging modes have been observed, where the TCM anion links two or three metal centers, respectively. acs.orgopenochem.org In the complex [KLa(μ₃-TCM)₄(OH₂)]n, the TCM ligand bridges two La³⁺ ions and one K⁺ ion. nih.govresearchgate.netacs.org

The coordination of the TCM anion can be influenced by several factors, including the nature of the metal ion, the presence of other ligands, and the reaction conditions. The planarity and rigidity of the TCM anion also play a significant role in determining the final architecture of the coordination polymer.

Below is a table summarizing various coordination modes of the tricyanomethanide anion.

| Coordination Mode | Description | Example Complex |

| Terminal Monodentate | One nitrogen atom coordinates to a single metal center. | [Fe(phen)₃][C(CN)₃]₂ |

| μ-1,5-TCM | Two nitrogen atoms coordinate to two different metal centers. | [Cu(tcm)₂(H₂O)₂] |

| μ₂ | Bridges two metal centers. | [C₄mpyrid]n[Nd(μ₂-TCM)₂(TCM)₂(OH₂)₃]n |

| μ₃ | Bridges three metal centers. | [KLa(μ₃-TCM)₄(OH₂)]n |

Synthesis and Characterization of Metal Complexes

A variety of metal complexes containing the tricyanomethanide anion have been synthesized and characterized. The synthesis of these complexes typically involves the reaction of a metal salt with a source of the TCM anion, such as an alkali metal salt of tricyanomethanide (e.g., K[C(CN)₃] or Na[C(CN)₃]). The choice of solvent, temperature, and the presence of ancillary ligands can significantly influence the dimensionality and topology of the resulting coordination polymer. For instance, the use of tricyanomethanide-based ionic liquids has been explored as a route to promote f-element-[TCM]⁻ complexation. nih.govresearchgate.net

Characterization of these complexes is carried out using a range of analytical techniques:

Single-Crystal X-ray Diffraction: This is the most definitive method for determining the precise coordination environment of the metal ion and the coordination mode of the TCM ligand. nih.gov

Infrared (IR) Spectroscopy: The IR spectra of TCM complexes provide valuable information about the coordination of the cyano groups. The C≡N stretching frequency (ν(C≡N)) is sensitive to the coordination mode. In the free TCM anion, the ν(C≡N) bands appear around 2170 cm⁻¹. Upon coordination to a metal, these bands may shift to higher or lower frequencies depending on the nature of the metal-ligand interaction. The presence of multiple ν(C≡N) bands can indicate the existence of non-equivalent cyano groups, such as terminal and bridging modes. acs.org

UV-Vis Spectroscopy: The electronic spectra of TCM complexes can provide insights into the electronic structure of the metal center and the nature of the metal-ligand bonding.

Elemental Analysis and Thermal Analysis: These techniques are used to confirm the stoichiometry and thermal stability of the synthesized complexes. acs.org

The table below presents IR spectroscopic data for selected tricyanomethanide complexes.

| Complex | ν(C≡N) (cm⁻¹) | Reference |

| [Fe(phen)₃][C(CN)₃]₂ | 2175, 2220 | acs.org |

| [Fe(bpy)₃][C(CN)₃]₂·1.5H₂O | 2174, 2221 | acs.org |

Formation of Nitrosyl Complexes

The formation of mixed-ligand nitrosyl complexes containing the tricyanomethanide anion is a less explored area of its coordination chemistry. In general, metal nitrosyl complexes are synthesized by reacting a metal complex with a source of nitric oxide (NO), such as NO gas, or a nitrosylating agent like NOBF₄ or NOCl. acs.orgnumberanalytics.comnumberanalytics.com The synthesis of mixed-ligand nitrosyl complexes often involves the substitution of labile ligands in a pre-existing complex with the desired ligands. For instance, mixed-ligand nitrosyl chromium(I) complexes have been prepared using this approach. vaia.com

Given the versatile coordination capabilities of the TCM anion, it is plausible that it could be incorporated as a co-ligand in nitrosyl complexes. The synthesis could potentially be achieved by reacting a suitable metal-TCM precursor with a nitrosylating agent or by a one-pot reaction involving a metal salt, a TCM source, and a nitrosyl source. However, specific examples and detailed synthetic procedures for nitrosyl complexes containing the tricyanomethanide ligand are not well-documented in the reviewed literature.

Electronic and Structural Properties within Coordination Environments

The coordination of the tricyanomethanide anion to a metal center influences the electronic and structural properties of the resulting complex. These effects are manifested in the ligand field strength and the spectroscopic signatures of the complexes.

Ligand Field Effects and Spectroscopic Signatures in Complexes

Ligand field theory (LFT) provides a framework for understanding the electronic structure of transition metal complexes. The energy of the d-orbitals of a metal ion is affected by the surrounding ligands, leading to a splitting of the d-orbitals. The magnitude of this splitting, denoted as Δo (for octahedral complexes) or 10Dq, is a measure of the ligand field strength. The spectrochemical series is an empirically derived list of ligands ordered by their ability to cause d-orbital splitting. wikipedia.orguni-siegen.deallen.intaylorandfrancis.comlibretexts.org

The electronic absorption spectra of TCM complexes can provide information about the d-d transitions of the metal ion, from which the ligand field splitting parameter (Δo) can be estimated. For example, the electronic spectrum of an octahedral d¹ complex is expected to show a single absorption band corresponding to the transition from the t₂g to the eg set of orbitals, and the energy of this transition is equal to Δo. For complexes with other d-electron configurations, the analysis can be more complex, often requiring the use of Tanabe-Sugano diagrams.

Detailed studies quantifying the ligand field parameters for a series of tricyanomethanide complexes with different metal ions are scarce in the literature. Such studies would be crucial to precisely place the tricyanomethanide anion in the spectrochemical series and to fully understand its electronic influence on the metal centers. The UV-Vis spectra of TCM complexes are often dominated by intense charge-transfer bands, which can sometimes obscure the weaker d-d transitions, making the determination of ligand field parameters challenging.

Supramolecular Chemistry and Crystal Engineering Applications

Principles of Crystal Engineering Applied to Methanetricarbonitrile Systems

Crystal engineering is the rational design and synthesis of solid-state structures with desired physical and chemical properties by controlling intermolecular interactions. In the context of this compound, this primarily involves utilizing the tricyanomethanide anion as a "tecton" or building block to assemble with various metal cations or other molecules into predictable crystalline networks.

The crystal packing in systems containing the tricyanomethanide (TCM) anion is dominated by coordinative bonds between the nitrogen atoms of the cyano groups and metal cations. The TCM anion can act as a versatile linker, exhibiting various coordination modes. These interactions are fundamental to the formation of extended, stable crystal lattices.

Key intermolecular interactions include:

Metal-Ligand Coordination: The primary interaction involves the lone pairs on the terminal nitrogen atoms of the three cyano groups coordinating to metal centers. The anion's ability to bridge multiple metal ions is crucial for forming extended networks.

Bridging Modes: The TCM anion has been observed to connect metal centers in several ways, including μ₂- and μ₃-bridging modes. acs.org In these modes, a single TCM anion coordinates to two or three different metal centers, respectively, leading to the formation of polymeric chains, 2D layers, or 3D frameworks. acs.org

Interpenetration: In some structures, particularly with transition metals, the resulting networks can be large enough to allow for the formation of two or more independent, interwoven networks that are not covalently bonded to each other. iycr2014.org This phenomenon, known as interpenetration, is a common feature in the crystal engineering of porous materials. iycr2014.org

The specific nature of these interactions, such as bond lengths and angles, depends significantly on the identity of the metal cation, including its size, charge, and coordination preference.

The design of solid-state structures using the tricyanomethanide (TCM) anion focuses on selecting appropriate metal cations and reaction conditions to guide the self-assembly process toward a desired network topology and, consequently, desired properties. The predictability of the coordination behavior of the TCM anion allows for a rational approach to creating new materials.

For example, the choice of metal cation can dictate the dimensionality of the resulting structure. The combination of the TCM anion with different lanthanide ions under specific conditions has been shown to produce either 1D polymeric chains or 2D layered motifs. acs.org Similarly, the use of different transition metals like cobalt can lead to complex interpenetrated networks with rutile-like topologies. iycr2014.org

The synthetic strategy is also a critical design element. The use of tricyanomethanide-based ionic liquids as both the solvent and the source of the TCM anion has proven to be an effective method for synthesizing novel lanthanide-TCM coordination polymers, which were previously difficult to access. acs.orgacs.org This approach highlights how the reaction environment can be engineered to overcome synthetic challenges and access new structural motifs. acs.org By carefully controlling these parameters, chemists can tune the architecture of the resulting crystalline solids.

Formation of Multi-Component Crystalline Materials

This compound, primarily through its anionic form, is an excellent component for forming multi-component crystalline materials, which are solids containing two or more different chemical species within the same crystal lattice. These materials include salts, solvates, and coordination polymers.

The synthesis of these materials typically involves the reaction of a soluble this compound salt (e.g., potassium or sodium tricyanomethanide) with a salt of a desired metal cation in a suitable solvent. acs.orgresearchgate.net The resulting product precipitates from the solution, and its structure is a new crystalline solid containing the metal cation and the tricyanomethanide anion in a specific stoichiometric ratio.

Examples of multi-component crystalline materials include:

Binary Salts: Simple salts like silver(I) tricyanomethanide (Ag[C(CN)₃]) and thallium(I) tricyanomethanide (Tl[C(CN)₃]) have been synthesized and structurally characterized. researchgate.netacs.org

Ternary Salts: More complex salts containing two different cations, such as LiK[C(CN)₃]₂, have also been reported. researchgate.net

Solvates: During crystallization, solvent molecules can be incorporated into the crystal lattice. An example is the formation of Li[C(CN)₃] · 0.5(CH₃)₂CO, where acetone (B3395972) molecules are part of the structure. researchgate.net

Coordination Polymers: As discussed previously, the reaction with many metal ions leads to extended coordination polymers where the TCM anion and metal cations are the repeating components of the polymeric structure. acs.org

The formation of these multi-component crystals is a cornerstone of crystal engineering, allowing for the modification of properties by combining different chemical entities in a single, ordered solid.

Table 1: Examples of Multi-Component Crystalline Materials Featuring the Tricyanomethanide Anion

| Compound Name | Chemical Formula | Crystalline System | Structural Features | Reference |

| Lithium Potassium Tricyanomethanide | LiK[C(CN)₃]₂ | - | Ternary salt | researchgate.net |

| Lithium Tricyanomethanide Acetone Solvate | Li[C(CN)₃] · 0.5(CH₃)₂CO | - | Crystalline solvate | researchgate.net |

| Silver(I) Tricyanomethanide | Ag[C(CN)₃] | - | 3D network structure | acs.org |

| Cobalt(II) Tricyanomethanide | Co[C(CN)₃]₂ | - | Interpenetrated rutile-type networks | iycr2014.org |

| Neodymium-TCM Coordination Polymer | [Nd(TCM)₃(H₂O)₂(NO₃)]⁻ | Monoclinic | 2D layered network | acs.org |

Relevance in Metal-Organic Framework (MOF) Design (where applicable as a linker)

The tricyanomethanide (TCM) anion is a highly relevant building block for the design of Metal-Organic Frameworks (MOFs) and coordination polymers. Its trigonal planar geometry and three divergent nitrile groups make it an effective three-connecting organic linker. In this role, it connects metal ions or metal clusters (the secondary building units, or SBUs) to form extended, often porous, network structures.

The utility of the TCM anion as a linker is demonstrated in its coordination chemistry with a variety of metals, including transition metals and lanthanides. acs.orgiycr2014.org The resulting structures can be described using the same topological language applied to conventional MOFs. For instance:

In cobalt(II) tricyanomethanide, the Co²⁺ ions act as nodes, and the TCM anions act as linkers to form two independent, interpenetrating networks of the rutile (rut) topology. iycr2014.org

In lanthanide-based systems, the TCM anion links the metal centers to create 1D chains or 2D sheets, showcasing its versatility in controlling the dimensionality of the final framework. acs.org

While this compound itself is a neutral molecule, it is the deprotonated tricyanomethanide anion that serves as the functional linker in MOF synthesis. The design principles are analogous to those used for common carboxylate or N-heterocyclic linkers in MOF chemistry: the geometry of the linker dictates the topology of the resulting framework. rsc.orgresearchgate.net The rigidity and defined shape of the TCM anion allow for a degree of predictability in the structures formed, making it a valuable, albeit less conventional, tool for constructing new MOF-type materials.

Applications in Advanced Materials and Reaction Media

Methanetricarbonitrile Anion in Ionic Liquid (IL) Design

The tricyanomethanide anion is a key component in the formulation of a class of fluorine-free ionic liquids. rsc.orgrsc.org These ILs are considered promising alternatives to conventional organic solvent-based electrolytes in energy storage devices due to their inherent ionic conductivity, high chemical and thermal stability, non-flammability, and negligible vapor pressure. rsc.org The design of these ILs involves pairing the [C(CN)₃]⁻ anion with various organic cations, such as 1-butyl-3-methylimidazolium ([Im₁,₄]), N-butyl-N-methylpyrrolidinium ([Pyr₁,₄]), and N-butyl-N-methylpiperidinium ([Pip₁,₄]). rsc.orgrsc.org The choice of cation allows for the fine-tuning of the physicochemical properties of the resulting IL. nih.gov The delocalized charge and planar structure of the tricyanomethanide anion contribute to weaker ionic interactions within the IL, which can lead to favorable transport properties. rsc.org

Ionic liquids based on the tricyanomethanide anion exhibit noteworthy ionic conductivity. rsc.org For instance, ILs with imidazolium, pyrrolidinium, and piperidinium (B107235) cations paired with the [C(CN)₃]⁻ anion have shown higher ionic conductivities compared to the widely studied IL, N-butyl-N-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide ([Pyr₁,₄][Tf₂N]). rsc.org This enhanced conductivity is a crucial factor for their application as electrolytes in electrochemical devices, as it facilitates efficient ion transport. mdpi.com

The performance of these tricyanomethanide-based ILs as electrolytes in electrochemical double-layer capacitors (EDLCs) has been investigated. rsc.org Despite having a slightly lower electrochemical stability window compared to their [Tf₂N]⁻ counterparts, EDLCs using [Pyr₁,₄][C(CN)₃] as the electrolyte can deliver higher energy density at high power outputs. rsc.org Specifically, an EDLC with [Pyr₁,₄][C(CN)₃] was capable of delivering up to 4.5 Wh kg⁻¹ at a high specific power of 7.2 kW kg⁻¹, whereas the [Pyr₁,₄][Tf₂N]-based device delivered only 3.0 Wh kg⁻¹ at a similar power level. rsc.org

Table 1: Ionic Conductivity of Tricyanomethanide-Based Ionic Liquids at 25°C

| Ionic Liquid | Ionic Conductivity (mS cm⁻¹) |

|---|---|

| [Im₁,₄][C(CN)₃] | 9.4 rsc.org |

| [Pyr₁,₄][C(CN)₃] | 8.7 rsc.org |

| [Pip₁,₄][C(CN)₃] | 4.2 rsc.org |

| [Pyr₁,₄][Tf₂N] | 2.7 rsc.org |

This table is generated from data in the referenced source.

The high thermal stability of tricyanomethanide-based ionic liquids makes them suitable candidates for high-temperature supercapacitor electrolytes. rsc.org While conventional organic electrolytes can be flammable and have limited thermal stability, ILs offer a safer alternative with a wider operating temperature range. mdpi.comnih.gov The performance of supercapacitors using IL electrolytes often improves at elevated temperatures due to a decrease in viscosity and a corresponding increase in ionic conductivity. nih.gov Although specific studies focusing solely on this compound-based ILs in high-temperature supercapacitors are emerging, the general properties of ILs suggest their potential in this area. The long-term stability of EDLCs with [C(CN)₃]⁻-based ILs has been demonstrated, showing relatively stable cycling behavior over thousands of cycles. rsc.org

The physicochemical properties of ionic liquids can be further tailored by creating mixtures of different ILs. semanticscholar.org This approach allows for the fine-tuning of properties such as viscosity, density, and conductivity to meet the specific demands of an application. nih.govsemanticscholar.org The thermophysical properties of 1-alkyl-3-methylimidazolium tricyanomethanide ILs have been studied, revealing how properties like density, viscosity, and surface tension change with the length of the alkyl chain on the cation. researchgate.net For instance, in these cyano-based ILs, the density tends to decrease as the molar mass increases, which is in contrast to the behavior observed with fluorinated anions. researchgate.net The viscosity and self-diffusion coefficients of the cations and anions are also influenced by the alkyl chain length. researchgate.net The mixing of ILs offers a strategy to optimize these properties further. semanticscholar.org

Table 2: Physicochemical Properties of 1-Butyl-3-methylimidazolium tricyanomethanide

| Property | Value |

|---|---|

| Molecular Weight | 229.28 g/mol iolitec.de |

| Melting Point | < Room Temperature iolitec.de |

| Viscosity (at 25°C) | 25.7 cP iolitec.de |

| Conductivity (at 30°C) | 8.83 mS/cm iolitec.de |

This table is generated from data in the referenced source.

Catalytic Applications of this compound Derivatives

While the direct catalytic applications of this compound are not extensively documented, derivatives of this compound have shown promise in catalysis. The focus has been on leveraging the unique structural and electronic features of these derivatives to create novel catalytic systems.

A derivative of this compound, 1-methylimidazolium (B8483265) trinitromethanide, has been synthesized as a nanostructured ionic liquid and investigated for its catalytic activity. researchgate.net This compound, where the three cyano groups of this compound are replaced by nitro groups, demonstrates the potential for creating novel molten salt catalysts. researchgate.net The synthesis of this nano-ionic liquid highlights a strategy for developing catalysts with unique properties. researchgate.net Molten salt catalysts are of interest for various industrial processes, including methane (B114726) pyrolysis, due to their potential to operate at high temperatures and circumvent issues like coking that are common with solid catalysts. rsc.org Reactor systems for such processes may involve the catalyst being suspended as particles or in a structured packed form within the molten salt medium. iolitec.de

Applications in Domino Knoevenagel Condensation and Multi-component Reactions

This compound, also known as tricyanomethane or cyanoform, is a highly reactive organic compound due to the presence of three electron-withdrawing cyano groups attached to a single carbon atom. This structural feature imparts significant acidity to the central carbon-hydrogen bond, making it a potent active methylene (B1212753) compound. While theoretically an ideal candidate for carbon-carbon bond-forming reactions, its application in complex sequential reactions like Domino Knoevenagel condensations and multi-component reactions (MCRs) is not as widely documented as for its simpler analogue, malononitrile (B47326). However, its potential is inferred from the well-established reactivity of related compounds in these synthetic strategies, which are prized for their efficiency in building molecular complexity from simple precursors in a single pot.

Domino reactions, or cascade reactions, involve a series of intramolecular or intermolecular transformations where the product of one step becomes the substrate for the next, without the need for isolating intermediates. The Knoevenagel condensation, a classic reaction involving the condensation of an active methylene compound with a carbonyl group, is often the initiating step in such domino sequences. These sequences can include subsequent Michael additions, cyclizations, and other transformations to rapidly construct complex heterocyclic and carbocyclic frameworks.

Multi-component reactions (MCRs) are one-pot processes where three or more reactants combine to form a single product that incorporates all or most of the atoms of the starting materials. These reactions are highly atom-economical and are powerful tools in combinatorial chemistry and drug discovery for the rapid generation of libraries of structurally diverse molecules.

Research Findings in Related Systems

While specific studies detailing the use of this compound in Domino Knoevenagel condensations and MCRs are not extensively reported in readily available literature, the reactivity of closely related dicyanomethylene and monocyanomethylene compounds in these reaction types provides a strong basis for its potential applications. For instance, the three-component reaction of an aromatic aldehyde, malononitrile, and an aliphatic amine can lead to various pyridine (B92270) derivatives, showcasing a domino Knoevenagel-Michael-cyclization pathway. Similarly, the Gewald reaction, a well-known MCR, utilizes a ketone or aldehyde, a cyano-activated methylene compound, and elemental sulfur to synthesize polysubstituted 2-aminothiophenes. wikipedia.orgnih.gov

The following table summarizes a representative multi-component reaction involving malononitrile, which illustrates the type of transformation where this compound could potentially be employed.

Table 1: Example of a Three-Component Reaction Leading to Pyridine Derivatives

| Reactant 1 | Reactant 2 | Reactant 3 | Product Type | Ref. |

| Aromatic Aldehyde | Malononitrile | Aliphatic Amine | Polysubstituted Pyridine Derivatives | researchgate.net |

This table illustrates a known reaction with a related compound, malononitrile, as specific data for this compound is not widely available.

The initial step in these reactions is typically a Knoevenagel condensation between the aldehyde and the active methylene compound, catalyzed by the amine. The resulting electron-deficient alkene can then undergo a Michael addition with a second equivalent of the active methylene compound or another nucleophile present in the reaction mixture. Subsequent cyclization and aromatization steps lead to the final heterocyclic product.

Given the higher acidity and reactivity of this compound compared to malononitrile, its participation in such reaction cascades would be expected to proceed readily. However, this high reactivity might also lead to challenges in controlling the reaction and avoiding side products, which may explain the limited specific examples in the literature. Further research into the controlled application of this compound in these sophisticated reaction sequences could open new avenues for the synthesis of novel and highly functionalized carbo- and heterocyclic systems.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.